molecular formula C17H19N5O2S B2948102 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 891129-47-8

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2948102
CAS No.: 891129-47-8
M. Wt: 357.43
InChI Key: CVCUAHCDOPSAGE-UHFFFAOYSA-N
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Description

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a synthetic chemical compound designed for research applications. This molecule features a [1,2,4]triazolo[4,3-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . The structure is functionalized with a thioether linkage to an acetamide group bearing a 2,5-dimethylphenyl moiety, which may influence its physicochemical properties and biological interactions. Compounds based on the [1,2,4]triazolopyrimidine structure have been extensively investigated and demonstrate a broad spectrum of biological activities in scientific research, including antibacterial, antifungal, antiviral, and anticancer properties . The presence of the [1,2,4]triazole ring is a key feature associated with these research applications . Researchers value this scaffold for its potential to interact with various enzymatic targets and cellular receptors. This specific compound is provided for use in basic life science research, such as in vitro assay development, target identification, and structure-activity relationship (SAR) studies to explore its properties and mechanisms of action. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-9-5-6-10(2)13(7-9)18-14(23)8-25-17-21-20-16-19-15(24)11(3)12(4)22(16)17/h5-7H,8H2,1-4H3,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCUAHCDOPSAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide (CAS Number: 891132-22-2) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its synthetic pathways, biological activities, and pharmacological potentials based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N6O3SC_{13}H_{14}N_{6}O_{3}S, with a molecular weight of approximately 334.36 g/mol. The structure features a triazolo-pyrimidine core with thioether and acetamide functional groups, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₄N₆O₃S
Molecular Weight334.36 g/mol
CAS Number891132-22-2

Biological Activity

Research indicates that compounds containing the triazolo-pyrimidine scaffold exhibit a variety of biological activities, including:

  • Anticancer Activity :
    • Several studies have demonstrated that derivatives of triazolo[4,3-a]pyrimidines possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown promising results against liver cancer cell lines (HEPG-2), with IC50 values indicating effective growth inhibition .
  • Antibacterial Activity :
    • The compound has been evaluated for its antibacterial properties against several pathogenic bacteria. In vitro studies have shown that related compounds exhibit substantial antibacterial efficacy compared to standard antibiotics like chloramphenicol .
  • Enzyme Inhibition :
    • The compound has been tested for its ability to inhibit tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), with results suggesting a strong inhibitory effect that may correlate with its anticancer properties .

Study 1: Anticancer Potential

A study focused on the synthesis and evaluation of triazolo-pyrimidine derivatives found that specific modifications to the core structure enhanced anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines. The compound's derivatives displayed IC50 values significantly lower than those of conventional chemotherapeutics .

Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial potential of various triazolo-thiadiazine derivatives, revealing that certain compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the thioether group could enhance antibacterial properties .

Pharmacological Applications

The unique structure of This compound positions it as a candidate for further development in therapeutic applications targeting cancer and bacterial infections. Its ability to inhibit key enzymes involved in tumor growth and bacterial proliferation highlights its potential as a dual-action therapeutic agent.

Scientific Research Applications

It appears that the user is asking for information on "2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide." However, the search results provide information on the similar compound "2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide."

Here's what is known about the similar compound:

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide
This compound is a synthetic organic compound belonging to the triazolopyrimidine class. It has potential applications in medicinal chemistry, especially as a candidate for drug development.

  • Mechanism of Action The compound is believed to interact with specific molecular targets, possibly inhibiting certain enzymes or modulating receptor activity by binding to their active sites and disrupting normal cellular processes. The exact pathways depend on the specific biological context and target molecules.
  • Uniqueness The specific positioning of the dimethylphenyl group makes it unique compared to similar compounds. This structural feature can influence its binding affinity and specificity towards biological targets, potentially leading to different pharmacological profiles and therapeutic applications.
  • Related Compounds Similar compounds include 2-((5,6-Dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide and 2-((5,6-Dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-methylphenyl)acetamide.

Comparison with Similar Compounds

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethylphenyl)acetamide (CAS 891129-76-3)

  • Molecular Formula : C₁₇H₁₉N₅O₂S
  • Molecular Weight : 357.4 g/mol
  • Key Differences : The 4-ethylphenyl substituent increases hydrophobicity compared to the 2,5-dimethylphenyl group in the target compound. This substitution may alter binding affinity in biological systems due to differences in steric bulk and electronic effects .

Table 1: Comparison of Aryl-Substituted Analogs

Property Target Compound (2,5-dimethylphenyl) 4-Ethylphenyl Analog
Molecular Formula C₁₇H₁₈N₅O₂S* C₁₇H₁₉N₅O₂S
Molecular Weight (g/mol) ~356.4* 357.4
Substituent 2,5-dimethylphenyl 4-ethylphenyl
LogP (Predicted) ~2.8* ~3.1

*Assumed based on structural similarity.

Compounds with Alternative Heterocyclic Cores

2-((2,5-Dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic Acid (CAS 102248-98-6)

  • Molecular Formula : C₁₀H₁₂N₄O₃
  • Molecular Weight : 236.23 g/mol
  • The methylamino acetic acid side chain enhances polarity compared to the thioacetamide group in the target compound .

Table 2: Core Structure Comparison

Property Target Compound (Triazolo Core) Oxazolo-Pyrimidine Analog
Core Heteroatoms 5 N 4 N, 1 O
Side Chain Thioacetamide Methylamino acetic acid
Molecular Weight (g/mol) ~356.4 236.23

Analogs with Distinct Functional Groups

Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide)

  • Use : Herbicide
  • Key Differences : The triazolo-pyrimidine core is retained, but the sulfonamide group replaces the thioacetamide linkage. Fluorine atoms on the phenyl ring enhance electronegativity and metabolic stability, making flumetsulam a potent herbicide .

Table 3: Functional Group Comparison

Property Target Compound (Thioacetamide) Flumetsulam (Sulfonamide)
Functional Group -S-CH₂-CONH- -SO₂-NH-
Bioactivity Research chemical* Herbicidal
Metabolic Stability Moderate* High

*Inferred from structural features.

Research Findings and Implications

Core Modifications : Triazolo-pyrimidine cores exhibit higher nitrogen content than oxazolo analogs, favoring interactions with enzymatic targets via hydrogen bonding .

Functional Groups : Thioacetamide linkages may confer redox sensitivity compared to sulfonamides, impacting environmental persistence and toxicity profiles .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Synthetic Routes : The compound's triazolo[4,3-a]pyrimidin core can be synthesized via cyclocondensation of thiosemicarbazides with β-keto esters under acidic conditions. The acetamide side chain is introduced via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and 2,5-dimethylaniline) .
  • Optimization : Apply Design of Experiments (DoE) to variables like temperature (70–100°C), solvent (ethanol/DMF), and reaction time (24–72 hrs). Use LC-MS to monitor intermediates and column chromatography (e.g., ethyl acetate/light petroleum gradients) for purification .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

Methodological Answer:

  • NMR : Analyze 1^1H and 13^13C NMR spectra for diagnostic peaks, e.g., methyl groups (δ 2.3–2.8 ppm), aromatic protons (δ 6.5–8.5 ppm), and carbonyl signals (δ 165–175 ppm). Compare with structurally similar triazolopyrimidines .
  • LC-MS/MS : Use high-resolution mass spectrometry to confirm molecular weight (e.g., [M+H]+ ion) and assess purity (>95%) .
  • X-ray Crystallography : If crystals are obtainable, resolve the structure to confirm stereochemistry .

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer:

  • In Vitro Screening : Test enzyme inhibition (e.g., kinases, proteases) or cytotoxicity (MTT assay) at concentrations of 1–100 µM. Use triazolopyrimidine derivatives as positive controls .
  • ADME Profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and membrane permeability (Caco-2 assay) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the triazolo[4,3-a]pyrimidin scaffold?

Methodological Answer:

  • Modifications : Synthesize analogs with variations in the thioether linkage (e.g., replacing sulfur with oxygen) or substituents on the phenyl ring (e.g., halogens, methoxy groups). Use parallel synthesis for efficiency .
  • Biological Testing : Compare IC50 values across analogs in target-specific assays. For example, triazolopyrimidines with trifluoromethyl groups show enhanced microtubule-stabilizing activity .

Q. How should contradictory data between in vitro potency and in vivo efficacy be resolved?

Methodological Answer:

  • Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS to determine bioavailability. Poor in vivo efficacy may stem from rapid clearance (e.g., CYP450 metabolism) or poor blood-brain barrier penetration .
  • Metabolite Identification : Incubate the compound with liver microsomes and identify metabolites using HR-MS/MS. Active metabolites may explain discrepancies .

Q. What strategies can mitigate off-target effects observed in cellular assays?

Methodological Answer:

  • Proteome-Wide Profiling : Use affinity chromatography coupled with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify off-target proteins .
  • Computational Docking : Perform molecular dynamics simulations to refine binding poses and guide structural modifications for selectivity .

Methodological Notes

  • Synthetic Challenges : The thioether linkage may require inert atmospheres (N2_2) to prevent oxidation. Use antioxidants like BHT during purification .
  • Data Reproducibility : Ensure reaction scalability by maintaining consistent solvent ratios (e.g., ethanol:DMF = 3:1) and heating rates (2°C/min) .
  • Statistical Validation : Apply ANOVA to DoE results (e.g., p < 0.05 for significant factors) and report confidence intervals for biological data .

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